molecular formula C7H3Cl2NO2S B2804903 4-Chloro-3-cyanobenzenesulfonyl chloride CAS No. 56044-25-8

4-Chloro-3-cyanobenzenesulfonyl chloride

Cat. No.: B2804903
CAS No.: 56044-25-8
M. Wt: 236.07
InChI Key: SOQHHZHDKJUUDQ-UHFFFAOYSA-N
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Description

4-Chloro-3-cyanobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 g/mol . It is primarily used in research and industrial applications, particularly in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyanobenzenesulfonyl chloride typically involves the chlorination of 3-cyanobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position of the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is typically conducted at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes steps for purification and quality control to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyanobenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while addition reactions with Grignard reagents would form new carbon-carbon bonds .

Scientific Research Applications

4-Chloro-3-cyanobenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyanobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical syntheses to introduce the sulfonyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-cyanobenzenesulfonyl chloride: Similar in structure but with a fluorine atom instead of chlorine.

    4-Bromo-3-cyanobenzenesulfonyl chloride: Similar in structure but with a bromine atom instead of chlorine.

    4-Iodo-3-cyanobenzenesulfonyl chloride: Similar in structure but with an iodine atom instead of chlorine.

Uniqueness

4-Chloro-3-cyanobenzenesulfonyl chloride is unique due to its specific reactivity profile and the presence of both a cyano and a sulfonyl chloride group on the benzene ring.

Properties

IUPAC Name

4-chloro-3-cyanobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQHHZHDKJUUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56044-25-8
Record name 4-chloro-3-cyanobenzene-1-sulfonyl chloride
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